2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
CAS No.:
Cat. No.: VC17752711
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol |
| Standard InChI | InChI=1S/C12H17NO/c1-9(8-14)13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3 |
| Standard InChI Key | JHVOJQFVWXPMGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)NC1CCC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol belongs to the amine class, featuring a propanol backbone substituted with an amino group linked to a 2,3-dihydro-1H-inden-1-yl moiety. Its IUPAC name, 2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol, reflects this arrangement. The indene component contributes aromaticity, while the amino and hydroxyl groups enhance polarity, influencing solubility and reactivity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol | |
| CAS Number | Not publicly disclosed |
Stereochemical Considerations
Though stereochemical data for this specific compound are unavailable, analogous structures like (2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol demonstrate the importance of chirality in biological interactions . The amino group’s position and the indene ring’s conformation may influence binding affinity to molecular targets.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves coupling an indene derivative with an amino-propanol precursor. A plausible route includes:
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Indene Functionalization: Bromination or hydroxylation of 2,3-dihydro-1H-indene to introduce a reactive site.
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Amination: Reaction with a propanolamine derivative under nucleophilic substitution conditions.
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Purification: Chromatographic techniques to isolate the product.
While explicit details are proprietary, similar compounds like 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized via epoxide ring-opening reactions, suggesting potential parallels .
Structural Analogs and Derivatives
Modifications to the indene or amino-propanol moieties could enhance pharmacological properties. For example:
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Aromatic Substitutions: Introducing electron-withdrawing groups on the indene ring to modulate electronic effects.
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Steric Hindrance: Bulky substituents near the amino group to improve selectivity .
Hypothesized Biological Activity and Mechanisms
Dopamine Receptor Affinity
A critical advantage of indene-amine derivatives is their low affinity for dopamine D₂ receptors, minimizing extrapyramidal side effects common to neuroleptic drugs . This selectivity could position 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol as a safer candidate for neurological applications.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). In vitro assays using hepatic microsomes and permeability models (e.g., Caco-2 cells) could address this.
In Vivo Efficacy Studies
Rodent models of middle cerebral artery occlusion, as employed for related compounds, could validate neuroprotective efficacy . Metrics such as infarct volume reduction and behavioral recovery would be critical endpoints.
Toxicity Screening
Acute and chronic toxicity studies in preclinical models are essential to establish safety margins. Genotoxicity assays (Ames test, micronucleus) should precede clinical trials.
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